5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacidhydrochloride
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Overview
Description
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacidhydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacidhydrochloride typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form 1,2,3-triazoles. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
4-Phenyl-1,2,3-triazole: A derivative with a phenyl group attached to the triazole ring.
5-Methyl-1,2,3-triazole: A derivative with a methyl group attached to the triazole ring.
Uniqueness
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylicacidhydrochloride is unique due to the presence of the propan-2-yl group and the carboxylic acid moiety. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10ClN3O2 |
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Molecular Weight |
191.61 g/mol |
IUPAC Name |
5-propan-2-yl-2H-triazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-3(2)4-5(6(10)11)8-9-7-4;/h3H,1-2H3,(H,10,11)(H,7,8,9);1H |
InChI Key |
NVHUPEOLVOPRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNN=C1C(=O)O.Cl |
Origin of Product |
United States |
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